REACTION_CXSMILES
|
C([O:4][B:5](OC(C)C)[O:6]C(C)C)(C)C.[Cl:14][C:15]1[CH:20]=[C:19](I)[CH:18]=[CH:17][C:16]=1[O:22][C:23]([F:26])([F:25])[F:24]>C1(C)C=CC=CC=1>[Cl:14][C:15]1[CH:20]=[C:19]([B:5]([OH:6])[OH:4])[CH:18]=[CH:17][C:16]=1[O:22][C:23]([F:26])([F:25])[F:24]
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Name
|
|
Quantity
|
0.76 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
815 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)I)OC(F)(F)F
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at −78° C. for an additional 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
anhydrous distilled THF (1 mL) under N2
|
Type
|
ADDITION
|
Details
|
was added drop-wise over 75 min to the stirred solution (at −78° C.)
|
Duration
|
75 min
|
Type
|
TEMPERATURE
|
Details
|
slowly warmed to −20° C. (over 1.5H)
|
Type
|
ADDITION
|
Details
|
2N HCl (2.6 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
diluted with water (40 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (5×50 mL)
|
Type
|
WASH
|
Details
|
The extracts were washed with brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in pentane (˜3-4 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C.
|
Type
|
WASH
|
Details
|
rapidly filtered cold (washing with pentane cooled to −78° C.)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1OC(F)(F)F)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 459 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |